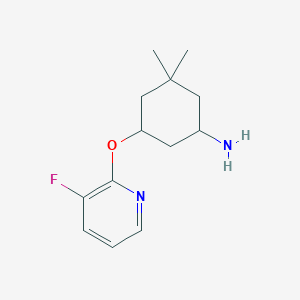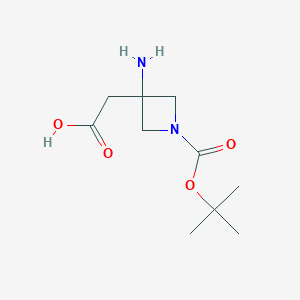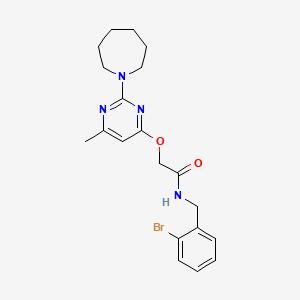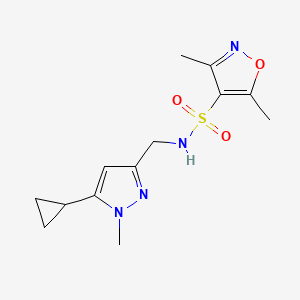
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, also known as CTAT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAT is a small molecule that belongs to the class of acrylonitrile-based compounds, and it exhibits various biological activities that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Organic Synthesis
- In organic chemistry, derivatives of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile are used in synthesis. For instance, Frolov et al. (2005) reported the reduction of similar acrylonitriles with lithium aluminum hydride, yielding amino propene derivatives, indicating its utility in creating new organic compounds (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Optoelectronic Applications
- Anandan et al. (2018) synthesized thiophene dyes similar to the query compound for optoelectronic devices. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Aggregation Enhanced Emission Effects
- Ouyang et al. (2016) explored a derivative with a similar structure for its mechano-fluorochromic properties. The compound exhibited aggregation enhanced emission (AIE) effects and distinct piezochromic behaviors under pressure, which could be useful in the development of novel luminescent materials (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).
Herbicidal Activity
- Wang et al. (2004) synthesized acrylates containing a 2-chlorothiazolyl group, showing that they exhibited good herbicidal activities. This suggests potential applications of these compounds in agriculture (Wang, Li, Li, & Huang, 2004).
Solar Energy
- Naik et al. (2017) investigated D-π-A architectured organic chromophores derived from a similar acrylonitrile scaffold for use in dye-sensitized solar cells (DSSCs). These compounds showed promising photovoltaic performance, indicating their potential in renewable energy applications (Naik, Elmorsy, Su, Babu, El-Shafei, & Adhikari, 2017).
Antimicrobial Agents
- Sah et al. (2014) synthesized formazans from a Mannich base of a related thiadiazole as antimicrobial agents. These compounds showed moderate activity against various pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Propiedades
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRBRWXPAWNGP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)



![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)
![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2670121.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)


